

A Comprehensive Technical Guide to the Physical Properties of 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methoxypyridine-2-carbaldehyde**

Cat. No.: **B1313544**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbaldehyde is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique structural features, combining a pyridine ring with methoxy and aldehyde functional groups, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of the core physical properties of **6-Methoxypyridine-2-carbaldehyde**, along with detailed experimental protocols for their determination and a plausible synthetic route.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Methoxypyridine-2-carbaldehyde** is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	
Appearance	Clear yellow to orange to brown liquid	[1]
Boiling Point	103-104 °C at 20 mmHg	
Density	1.140 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.532	
Flash Point	81 °C (closed cup)	
CAS Number	54221-96-4	

Experimental Protocols

The following sections detail the experimental methodologies for the determination of the key physical properties of **6-Methoxypyridine-2-carbaldehyde**.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a liquid, a micro-boiling point determination is a suitable method.

Apparatus:

- Thiele tube
- Thermometer (0-200 °C)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or oil bath)

- Mineral oil or silicone oil

Procedure:

- A small amount of **6-Methoxypyridine-2-carbaldehyde** (a few drops) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the opening of the test tube.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Water bath set to 25 °C
- Thermometer

Procedure:

- The clean and dry pycnometer is weighed accurately on an analytical balance (m_1).
- The pycnometer is filled with distilled water and placed in a water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the outside is dried. The pycnometer filled with water is weighed (m_2).
- The pycnometer is emptied, dried thoroughly, and then filled with **6-Methoxypyridine-2-carbaldehyde**.
- The filled pycnometer is brought to 25 °C in the water bath, the volume is adjusted, and the outside is dried. The pycnometer filled with the sample is weighed (m_3).
- The density of the sample is calculated using the following formula: Density = $(m_3 - m_1) / ((m_2 - m_1) / \text{density of water at } 25 \text{ }^{\circ}\text{C})$

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (20 °C)
- Dropper
- Ethanol and distilled water for cleaning

Procedure:

- The prisms of the Abbe refractometer are cleaned with ethanol and then distilled water, and dried.
- The refractometer is calibrated using a standard liquid with a known refractive index.

- A few drops of **6-Methoxypyridine-2-carbaldehyde** are placed on the lower prism using a dropper.
- The prisms are closed and the instrument is allowed to equilibrate to 20 °C, maintained by the circulating water bath.
- The light source is switched on, and the handwheel is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.

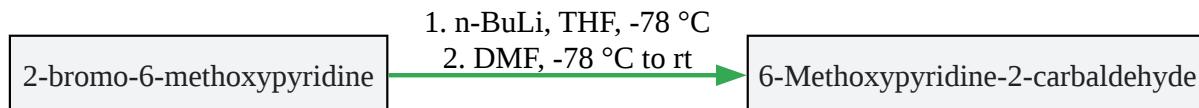
Determination of Solubility (Qualitative)

A general procedure for qualitatively assessing the solubility of an organic liquid in various solvents.

Apparatus:

- Small test tubes
- Stirring rod
- Various solvents (e.g., water, ethanol, diethyl ether, hexane, toluene)

Procedure:


- Approximately 0.1 mL of **6-Methoxypyridine-2-carbaldehyde** is placed in a small test tube.
- About 1 mL of the chosen solvent is added to the test tube.
- The mixture is agitated or stirred thoroughly.
- Observations are made to determine if the compound dissolves completely (miscible), partially, or not at all (immiscible).
- Based on the principle of "like dissolves like," **6-Methoxypyridine-2-carbaldehyde**, being a polar molecule due to the presence of the pyridine ring, methoxy group, and aldehyde group, is expected to be soluble in polar organic solvents such as ethanol and diethyl ether, and

likely to have limited solubility in nonpolar solvents like hexane. Its solubility in water is expected to be moderate.

Synthesis of 6-Methoxypyridine-2-carbaldehyde

A plausible and commonly employed synthetic route to **6-Methoxypyridine-2-carbaldehyde** involves the lithiation of a suitable precursor followed by formylation. A representative protocol is outlined below, starting from 2-bromo-6-methoxypyridine.

Reaction Scheme:

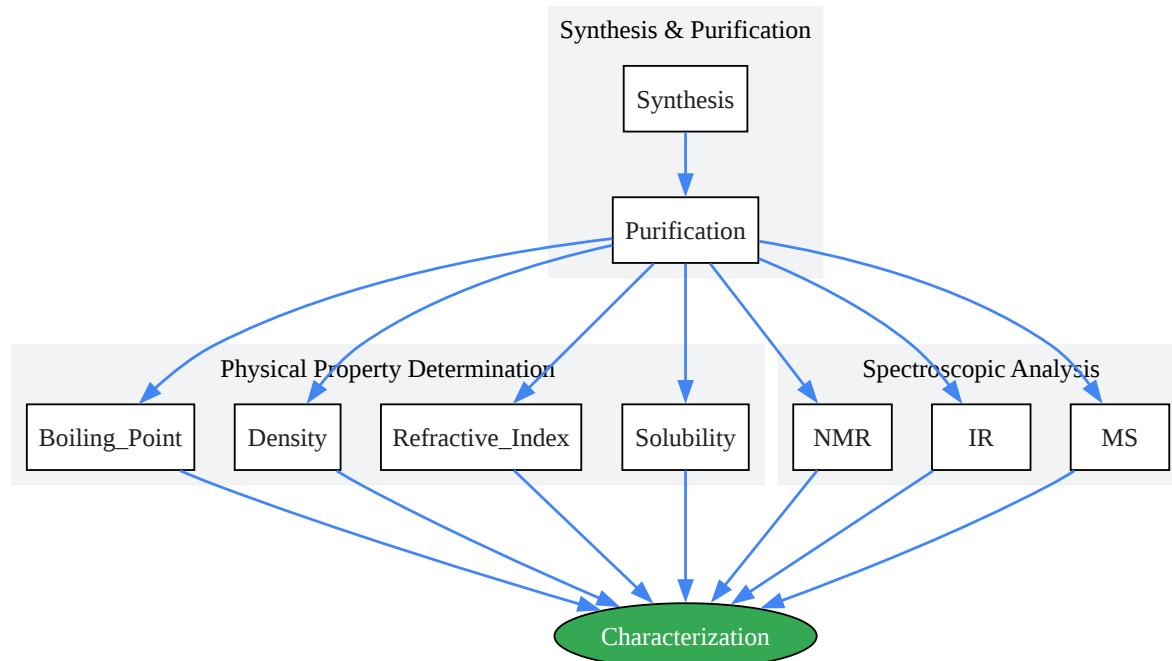
[Click to download full resolution via product page](#)

A plausible synthetic route for **6-Methoxypyridine-2-carbaldehyde**.

Experimental Protocol:

Materials:

- 2-Bromo-6-methoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask


- Magnetic stirrer
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- A solution of 2-bromo-6-methoxypyridine in anhydrous THF is prepared in a dry, inert atmosphere-flushed round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- n-Butyllithium in hexanes is added dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional hour.
- N,N-Dimethylformamide (DMF) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **6-Methoxypyridine-2-carbaldehyde** can be purified by column chromatography on silica gel.

Logical Workflow for Property Determination

The determination of the physical properties of a novel or uncharacterized compound follows a logical progression.

[Click to download full resolution via product page](#)

Workflow for the characterization of **6-Methoxypyridine-2-carbaldehyde**.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **6-Methoxypyridine-2-carbaldehyde**, a key building block in modern organic synthesis. The tabulated data, coupled with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthetic methodology and logical workflow for characterization further enhance

the practical utility of this document. It is anticipated that this guide will facilitate the safe and effective use of **6-Methoxypyridine-2-carbaldehyde** in various synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxypyridine-2-carboxaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 6-Methoxypyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313544#6-methoxypyridine-2-carbaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com